molecular formula C13H17NO B14644539 N-(2-Methoxyphenyl)cyclohexanimine CAS No. 52481-40-0

N-(2-Methoxyphenyl)cyclohexanimine

Cat. No.: B14644539
CAS No.: 52481-40-0
M. Wt: 203.28 g/mol
InChI Key: CIIAZHSUBNXNLD-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)cyclohexanimine is a Schiff base (imine) formed via condensation of cyclohexylamine with 2-methoxybenzaldehyde. Key features include:

  • Core structure: A cyclohexyl group bonded to an imine nitrogen, which is further substituted with a 2-methoxyphenyl moiety.
  • Chemical reactivity: Imines are typically susceptible to hydrolysis and metabolic reduction, as seen in related compounds .

Properties

CAS No.

52481-40-0

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(2-methoxyphenyl)cyclohexanimine

InChI

InChI=1S/C13H17NO/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h5-6,9-10H,2-4,7-8H2,1H3

InChI Key

CIIAZHSUBNXNLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)cyclohexanimine can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of aniline derivatives using cobalt- or nickel-based catalysts. This method is favored for its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)cyclohexanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines .

Scientific Research Applications

N-(2-Methoxyphenyl)cyclohexanimine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)cyclohexanimine involves its interaction with specific molecular targets, such as the N-methyl-D-aspartate (NMDA) receptor. By binding to this receptor, the compound can modulate glutamatergic transmission, which is crucial for various neurological processes. Additionally, it may interact with other receptors and transporters, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

NBOMe Series (25X-NBOMe Compounds)

The 25X-NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe) shares a 2-methoxyphenylmethyl group attached to an ethanamine backbone (Figure 1 in ). Key differences include:

Parameter N-(2-Methoxyphenyl)cyclohexanimine 25X-NBOMe Compounds
Core Structure Cyclohexanimine Phenethylamine
Substituents 2-Methoxyphenyl 2,5-Dimethoxy-4-halophenyl (X = I, Br, Cl)
Pharmacological Activity Not reported (inferred low CNS activity) High potency 5-HT2A agonists (psychedelic)
Toxicity Unknown Severe neurotoxicity, fatalities reported

Key Insight : The NBOMe series demonstrates how methoxyphenyl substitution enhances receptor affinity but introduces significant toxicity. The absence of a halophenyl group in this compound likely reduces 5-HT2A binding .

N-(2-Methoxyphenyl)hydroxylamine and Metabolic Pathways

highlights the metabolism of N-(2-methoxyphenyl)hydroxylamine, a hydroxylamine derivative.

  • Reductive metabolism : Forms o-anisidine (2-methoxyaniline) via CYP enzymes (e.g., CYP1A1/2, CYP2B1/2) in rats and rabbits .
  • Oxidative pathways: Generates o-aminophenol and nitroso derivatives under acidic conditions .

Comparison :

  • This compound may undergo similar reductive cleavage (yielding cyclohexylamine and 2-methoxybenzaldehyde) or oxidation, depending on enzymatic conditions.

Cyclohexylamine Derivatives

Several cyclohexylamine-containing compounds are documented:

Compound Structure Application/Toxicity
N-Cyclohexyl-N-methylcyclohexanamine () Two cyclohexyl groups bonded to a methylated amine Industrial use; requires ventilation due to irritant fumes .
8-(N-methyl-N-cyclohexyl)-amino-1,3,7-trimethylxanthine () Xanthine derivative with cyclohexylamine substituent Potential adenosine receptor modulation .
N-(2-Hydroxyethyl)cyclohexylamine () Cyclohexylamine with hydroxyethyl substitution Unknown pharmacological activity .

Key Insight : Cyclohexylamine derivatives generally exhibit low CNS penetration but may pose inhalation hazards. The imine group in this compound could enhance reactivity and toxicity compared to saturated amines.

Imine Derivatives: 1-(2-Methoxyphenyl)-N-methylmethanimine

describes 1-(2-methoxyphenyl)-N-methylmethanimine (CAS 1125-90-2), an imine with a methyl group instead of cyclohexyl. Key comparisons:

Parameter This compound 1-(2-Methoxyphenyl)-N-methylmethanimine
Hydrophobicity Higher (cyclohexyl group) Lower (methyl group)
Metabolic Stability Likely lower (bulky substituent) Higher (smaller structure)
Safety Precautions Not reported Requires ventilation and protective gear

Key Insight : The cyclohexyl group may increase lipophilicity, altering tissue distribution and metabolic pathways compared to methyl-substituted imines.

Table 1. Pharmacological and Toxicological Profiles

Compound Receptor Affinity Metabolic Pathway Toxicity
This compound Unknown CYP-mediated reduction/oxidation Likely moderate (inferred)
25I-NBOMe 5-HT2A agonist N-demethylation, hydroxylation High (neurotoxicity)
N-(2-Methoxyphenyl)hydroxylamine None Reductive cleavage to o-anisidine Carcinogenic metabolites
N-Cyclohexyl-N-methylcyclohexanamine None Hepatic oxidation Irritant (inhalation risk)

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